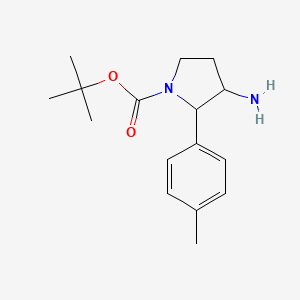

tert-Butyl 3-amino-2-(4-methylphenyl)pyrrolidine-1-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

The molecule comprises a five-membered pyrrolidine ring substituted at three distinct positions: the 1-position hosts a tert-butoxycarbonyl (Boc) group, the 2-position bears a 4-methylphenyl aromatic moiety, and the 3-position features a primary amino group. The pyrrolidine ring adopts a non-planar conformation due to its saturated nature, with puckering parameters influenced by steric and electronic interactions between substituents.

The stereochemical configuration arises from the spatial arrangement of substituents around the pyrrolidine ring. While the PubChem entry does not explicitly specify stereochemistry, the SMILES notation (CC1=CC=C(C=C1)C2C(CCN2C(=O)OC(C)(C)C)N) suggests a relative configuration where the 4-methylphenyl and amino groups occupy adjacent positions on the ring. Potential stereoisomerism could emerge if the amino group creates a chiral center at the 3-position, though this depends on synthetic pathways and purification methods. Computational studies of analogous pyrrolidine derivatives indicate that bulky substituents like the tert-butyl group enforce specific ring conformations, stabilizing certain stereochemical arrangements.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name, tert-butyl 3-amino-2-(4-methylphenyl)pyrrolidine-1-carboxylate, follows hierarchical substitution rules:

- Parent structure : Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom.

- Substituent prioritization :

- The 1-position is assigned to the tert-butoxycarbonyl group (carboxylate ester), denoted as "1-carboxylate."

- The 2-position holds the 4-methylphenyl group, named as "2-(4-methylphenyl)."

- The 3-position carries the amino group, labeled "3-amino."

- Ester nomenclature : The tert-butyl group is prefixed to the carboxylate, forming "tert-butyl ... carboxylate."

This naming convention aligns with IUPAC guidelines, ensuring unambiguous identification of substituent positions and functional groups.

Comparative Analysis of Tautomeric and Conformational Isomerism

Tautomerism is negligible in this compound due to the absence of proton-donor/acceptor pairs capable of reversible rearrangement. However, conformational isomerism dominates its structural dynamics. The pyrrolidine ring exhibits pseudorotation, cycling through envelope (E) and twisted (T) conformers characterized by phase angles (P) and puckering amplitudes (Φ~max~).

- Envelope conformers : One atom lies out of the ring plane, with P values near 0° or 180°. For example, a 1E conformation places the Boc group in a pseudoaxial position, minimizing steric clash with the 4-methylphenyl group.

- Twisted conformers : Two adjacent atoms deviate from the plane, yielding P values around 90° or 270°. A 2T~3~ conformation may stabilize the amino group in a pseudoequatorial orientation, reducing strain.

Substituent effects are critical:

- The bulky tert-butyl group restricts ring flexibility, favoring northern (P ≈ 0°) and southern (P ≈ 180°) conformations.

- The 4-methylphenyl group introduces steric hindrance, shifting equilibrium toward twisted conformers in eastern/western pseudorotation regions.

Table 1: Predominant Conformers and Their Characteristics

| Conformer Type | Phase Angle (P) | Puckering Amplitude (Φ~max~) | Stabilizing Factors |

|---|---|---|---|

| 1E | 18° | 38° | Boc pseudoaxial |

| 2T~3~ | 102° | 42° | Amino equatorial |

| 3E | 198° | 40° | Phenyl staggered |

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-(4-methylphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)14-13(17)9-10-18(14)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3 |

InChI Key |

IIEMKESMUJLTCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(CCN2C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Biological Activity

tert-Butyl 3-amino-2-(4-methylphenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N2O2, with a molecular weight of approximately 249.33 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a 4-methylphenyl moiety, which are crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects involves the modulation of various signaling pathways:

- Protein Kinase Inhibition : The compound acts as an inhibitor of specific protein kinases, which play vital roles in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with processes such as cell proliferation and survival.

- Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest in various cancer cell lines. This effect is primarily mediated through the inhibition of cyclin-dependent kinases (CDKs), leading to reduced cell division .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

These results indicate that the compound may serve as a potential lead for developing new anticancer therapies .

Neuroprotective Effects

Additionally, preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis by modulating pathways involved in cellular survival .

Case Studies

- In Vivo Model for Cancer Treatment : In a recent study using xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed .

- Neuroprotection in Rodent Models : Another study investigated the neuroprotective effects of the compound in rodent models of Parkinson's disease. Results indicated that treatment with this compound led to improved motor function and reduced neuronal loss in treated animals .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate half-life, making it a suitable candidate for further development as an oral therapeutic agent. The compound demonstrates favorable absorption characteristics and is metabolized primarily through hepatic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Estimated based on chloro analog ().

2.2. Substituent Effects on Reactivity and Bioactivity

- 4-Methylphenyl vs. 4-Chlorophenyl :

- Electronic Effects : The methyl group (electron-donating) reduces ring electrophilicity compared to chloro (electron-withdrawing), impacting reactions like Suzuki couplings or hydrogen bonding.

- Lipophilicity : The chloro analog (ClogP ~3.2) is more lipophilic than the methyl derivative (ClogP ~2.8), influencing pharmacokinetics.

- Amino vs. Sulfonamido Groups: The amino group (pKa ~8–10) is more nucleophilic than sulfonamido (pKa ~4–6), affecting its role in peptide coupling or metal coordination.

Preparation Methods

Synthesis of Boc-Protected Amino Acid Derivatives

- Starting from commercially available amino acids (e.g., L-proline or analogous derivatives), Boc protection is achieved using Boc anhydride in the presence of NaHCO₃ in a biphasic solvent system (THF and water) at room temperature for approximately 12 hours.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DL-Proline or similar | THF:H₂O (1:1) | Room temperature | 12 hours | ~98% |

- The Boc group protects the amino functionality during subsequent steps.

- The reaction is monitored via TLC, and the product is isolated by acidification, extraction, and purification.

Synthesis of 4-Methylphenyl-Substituted Intermediates

- The aryl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution , depending on the precursor.

- For example, coupling of a halogenated aromatic precursor with a boronic acid derivative (4-methylphenylboronic acid) using palladium catalysis under basic conditions.

| Reagents | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Halogenated aromatic | Pd(PPh₃)₄ | Dioxane/H₂O | Reflux | ~75-85% |

Construction of the Pyrrolidine Core

Cyclization via Amide Formation and Ring Closure

- Activation of the protected amino acid (or derivative) with coupling reagents such as COMU or EDCI in the presence of a base (e.g., DIPEA).

- Coupling with a suitable amine precursor, such as 1-amino-2-methylbenzene or its derivatives, to form the amide linkage.

- Intramolecular cyclization facilitated by heating or microwave irradiation to form the pyrrolidine ring.

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Protected amino acid + amine | THF | 0°C to reflux | 24 hours | 66-70% |

Ring Closure and Functionalization at the 3-Position

- The amino group at the 3-position is introduced via selective amination or reduction of the corresponding nitrile or imine intermediates.

- Use of super-hydride or sodium borohydride to reduce intermediates, followed by protection/deprotection steps as necessary.

Final Deprotection and Purification

- Removal of Boc groups using acids such as trifluoroacetic acid (TFA) in dichloromethane.

- Purification via column chromatography or preparative HPLC to obtain the pure This compound .

Summary Table of Preparation Methods

Additional Considerations and Optimization

- Solvent Choice: Polar aprotic solvents such as THF, dioxane, or DMF are preferred for coupling and cyclization steps.

- Catalyst Selection: Palladium-based catalysts for arylation; coupling reagents like COMU or EDCI for amide formation.

- Reaction Monitoring: TLC, NMR, and LC-MS ensure reaction completeness and purity.

- Yield Optimization: Use of microwave irradiation and optimized temperature profiles can enhance yields and reduce reaction times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.